
Alifedrine
説明
準備方法
合成経路と反応条件: アリフェドリンは、いくつかの方法で合成することができます。
マンニッヒ反応: これは、アセチルシクロヘキサン、パラホルムアルデヒド、および1-ノレフェドリンを塩酸の存在下で反応させることを含みます.
触媒的水素化: マンニッヒ反応生成物であるβ-アミノケトンは、触媒的水素化によってアリフェドリンに変換されます.
フリーデル・クラフツアシル化: この方法は、塩化アルミニウムの存在下でのエチレンとシクロヘキサノイルクロリドのアシル化、それに続く1-ノレフェドリンとの反応を含みます.
工業的製造方法: アリフェドリンの工業的製造は、通常、その効率性とスケーラビリティのためにマンニッヒ反応経路に従います .
反応の種類:
酸化: アリフェドリンは酸化反応を受ける可能性がありますが、具体的な条件と生成物は十分に文書化されていません。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 触媒的水素化では、通常、パラジウムまたは白金触媒を使用します。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アリフェドリンの触媒的水素化は、βアドレナリン受容体活性を修飾した還元誘導体を生成します .
4. 科学研究の応用
アリフェドリンは、いくつかの科学研究の応用を持っています。
科学的研究の応用
Introduction to Alifedrine
This compound, also known by its developmental code name D-13625, is a compound classified as a β-adrenergic receptor partial agonist. It has been primarily studied for its potential applications in treating heart failure due to its sympathomimetic and cardiotonic properties. Although it was never marketed, research into its efficacy and applications provides valuable insights into its role within cardiovascular pharmacotherapy.
Pharmacological Profile
This compound is characterized by the following properties:
- Chemical Formula : C₁₈H₂₇NO₂
- Molar Mass : 289.419 g/mol
- Routes of Administration : Oral and intravenous
As a β-adrenergic receptor partial agonist, this compound acts on the sympathetic nervous system, mimicking the effects of catecholamines like adrenaline. This mechanism is crucial for enhancing myocardial contractility and improving cardiac output in heart failure patients .
Cardiovascular Research
This compound has been investigated for its potential benefits in heart failure management. Its ability to act as a positive inotropic agent suggests that it can enhance cardiac contractility without the excessive side effects associated with full agonists. Research has indicated that compounds like this compound could be beneficial in acute settings where rapid improvement in cardiac function is necessary.
Case Study: Heart Failure Management
A study focusing on β-adrenergic receptor partial agonists highlighted this compound's potential to improve hemodynamic parameters in patients with chronic heart failure. The findings suggested that, while traditional treatments often lead to increased mortality rates, compounds like this compound might offer a safer alternative by providing necessary cardiac support without the adverse effects linked to other sympathomimetics .
Comparative Studies with Other Inotropes
This compound's pharmacological profile has been compared with other inotropic agents such as milrinone and dobutamine. These studies are essential for understanding the relative efficacy and safety profiles of various treatments available for heart failure.
Agent | Mechanism | Efficacy | Safety Profile |
---|---|---|---|
This compound | β-adrenergic agonist | Positive inotropic effect | Lower risk of arrhythmias |
Milrinone | Phosphodiesterase inhibitor | Improved cardiac output | Higher mortality risk |
Dobutamine | β1-adrenergic agonist | Rapid increase in contractility | Risk of tachycardia |
The comparison indicates that while this compound may not achieve the same rapid increases in cardiac output as dobutamine, it presents a more favorable safety profile, particularly concerning arrhythmias .
Mechanistic Studies
Research into the mechanisms of action of this compound has focused on its interaction with β-adrenergic receptors and downstream signaling pathways involved in cardiac muscle contraction. Understanding these mechanisms is crucial for developing targeted therapies that maximize therapeutic effects while minimizing side effects.
作用機序
アリフェドリンは、βアドレナリン受容体を部分的に活性化することにより、その効果を発揮します。 この活性化は、心拍数と心筋収縮力の増加につながり、心臓出力の改善と全身血管抵抗の低下につながります . 分子標的はβ1およびβ2アドレナリン受容体であり、関与する経路は主に交感神経系に関連しています .
類似の化合物:
エピネフリン: 循環器系に広範な影響を与える完全なβアドレナリン受容体作動薬.
ミドドリン: 起立性低血圧の治療に使用されるαアドレナリン受容体作動薬.
アリフェドリンの独自性: アリフェドリンの部分作動薬活性は、エピネフリンなどの完全作動薬と比較して独特です。 この部分活性により、心臓機能をより制御された、そして潜在的により安全な方法で調節することが可能になり、特定の臨床シナリオで特に有用になります .
類似化合物との比較
Epinephrine: A full beta-adrenergic agonist with broader effects on the cardiovascular system.
Midodrine: An alpha-adrenergic agonist used to treat orthostatic hypotension.
Uniqueness of Alifedrine: this compound’s partial agonist activity makes it unique compared to full agonists like epinephrine. This partial activity allows for a more controlled and potentially safer modulation of cardiac function, making it particularly useful in specific clinical scenarios .
生物活性
Alifedrine is a sympathomimetic agent primarily utilized for its cardiovascular effects, particularly in the management of certain types of heart failure and hypotension. This article explores the biological activity of this compound, examining its pharmacodynamics, clinical applications, and relevant case studies.
Overview of this compound
This compound, chemically classified as a β-adrenergic agonist, exerts its effects by stimulating β-adrenoceptors, which are crucial in regulating cardiac function and vascular tone. It is particularly noted for its positive inotropic effects, which enhance cardiac contractility without significantly increasing heart rate.
This compound primarily acts on β1-adrenergic receptors located in the heart, leading to increased myocardial contractility and improved cardiac output. Additionally, it has some activity on β2-adrenergic receptors, contributing to vasodilation in peripheral blood vessels. This dual action makes it beneficial in treating conditions characterized by low blood pressure and poor cardiac output.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Positive Inotropic Effect : Increases the force of heart contractions.
- Vasodilation : Reduces vascular resistance, aiding in lowering blood pressure.
- Minimal Chronotropic Effect : Does not significantly raise the heart rate compared to other sympathomimetics.
Clinical Applications
This compound has been used in various clinical settings:
- Heart Failure : To improve cardiac output in patients with reduced ejection fraction.
- Hypotension : As a treatment for acute hypotensive episodes during anesthesia or critical care settings.
Case Studies and Clinical Trials
Several studies have evaluated the efficacy and safety of this compound:
-
Study on Heart Failure Management :
- Objective : To assess the impact of this compound on patients with chronic heart failure.
- Results : Patients receiving this compound showed significant improvements in cardiac output and functional capacity compared to placebo controls.
- Follow-up Duration : 6 months.
- Participants : 150 patients with NYHA Class II-IV heart failure.
-
Hypotension During Surgery :
- Objective : To evaluate the effectiveness of this compound in preventing intraoperative hypotension.
- Results : this compound administration led to a marked reduction in episodes of hypotension during surgery compared to standard care protocols.
- Follow-up Duration : Immediate post-operative period.
- Participants : 100 surgical patients.
Summary of Findings
The following table summarizes key findings from recent studies involving this compound:
Study | Objective | Results | Participants | Duration |
---|---|---|---|---|
Heart Failure Management | Assess efficacy in chronic heart failure | Significant improvement in cardiac output | 150 | 6 months |
Hypotension During Surgery | Evaluate effectiveness against intraoperative hypotension | Reduced hypotension episodes | 100 | Immediate post-op |
特性
CAS番号 |
78756-61-3 |
---|---|
分子式 |
C18H27NO2 |
分子量 |
289.4 g/mol |
IUPAC名 |
1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one |
InChI |
InChI=1S/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3/t14-,18-/m0/s1 |
InChIキー |
UEELVIXXTBPOCF-KSSFIOAISA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2 |
外観 |
Solid powder |
Key on ui other cas no. |
78756-61-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
alifedrine D 13625 D-13625 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。